molecular formula C21H29N3O4S B11134002 N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B11134002
M. Wt: 419.5 g/mol
InChI Key: JFSUGZAYAXUPDW-UHFFFAOYSA-N
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Description

N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that combines a pyrrolidine ring, a thiazole ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine and trimethoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethyl-2-pyrrolidinyl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-methanamine
  • N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-iodophenoxy)acetamide

Uniqueness

N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H29N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H29N3O4S/c1-6-24-9-7-8-15(24)12-22-20(25)19-13(2)23-21(29-19)14-10-16(26-3)18(28-5)17(11-14)27-4/h10-11,15H,6-9,12H2,1-5H3,(H,22,25)

InChI Key

JFSUGZAYAXUPDW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(N=C(S2)C3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

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